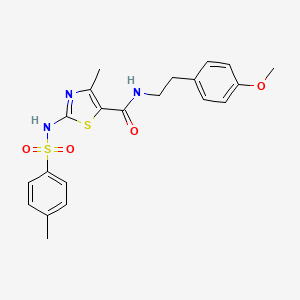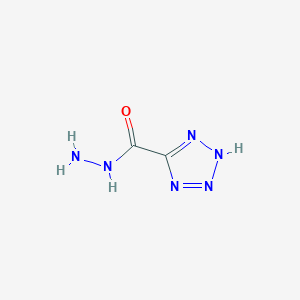![molecular formula C18H22N4O4 B2467349 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide CAS No. 1170117-74-4](/img/structure/B2467349.png)
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material has been described . The synthesized compound was then transformed into various synthetically important unsymmetrical monoselenides .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry of a related compound are reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles has been reported .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and characterization of compounds with structural similarities to "3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide". These studies focus on the development of novel synthetic routes and the exploration of their chemical properties. For instance, the work on aromatic polyamides incorporating oxadiazole units showcases innovative approaches to creating materials with enhanced thermal stability and solubility, potentially paving the way for new applications in materials science (Sava et al., 2003).
Antimicrobial and Antiviral Activities
Several studies have been dedicated to investigating the antimicrobial and antiviral potential of compounds containing the oxadiazole moiety, which is structurally related to the compound of interest. These compounds have shown promising results against various pathogens, suggesting potential for development as novel antimicrobial agents. For example, research on the synthesis and antimicrobial activity of new pyridine derivatives highlights the potential of these compounds in combating microbial infections (Patel et al., 2011).
Anticancer Properties
Investigations into the anticancer properties of benzamide and oxadiazole derivatives have revealed significant activities against various cancer cell lines. These studies offer insights into the potential therapeutic applications of such compounds in cancer treatment. The exploration of benzimidazole/benzoxazole derivatives for their anticancer activity represents a noteworthy advancement in the search for new cancer therapies (Salahuddin et al., 2014).
Organic Light Emitting Diodes (OLEDs)
Research on iridium(III) complexes bearing oxadiazol-substituted amide ligands has demonstrated their utility in creating highly efficient green phosphorescent OLEDs with low efficiency roll-off. This application underscores the potential of such compounds in the development of advanced materials for optoelectronic devices (Zhang et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrest . This suggests that the compound might interact with its targets to disrupt normal cell function, leading to cell death.
Biochemical Pathways
The compound likely affects multiple biochemical pathways given its potential anticancer activity. It may interfere with the pathways involved in cell cycle regulation and apoptosis . .
Pharmacokinetics
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells . This suggests that the compound may have good bioavailability and can effectively reach its targets in the body.
Result of Action
The compound’s action results in significant growth inhibition of various cancer cell lines . It has been observed to induce apoptosis and cause cell cycle arrest at both the S-phase and G2/M-phase . These effects disrupt the normal function and proliferation of cancer cells, leading to their death.
Safety and Hazards
While specific safety and hazard data for “3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The compound “3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” and similar compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-11(2)19-18(23)22-7-3-4-13(9-22)17-21-20-16(26-17)12-5-6-14-15(8-12)25-10-24-14/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGOBSFDDKKYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)
![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)

![N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2467281.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)

![4-[4-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2467287.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2467289.png)